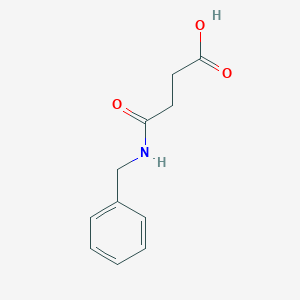

4-(苄氨基)-4-氧代丁酸

描述

4-(Benzylamino)-4-oxobutanoic acid is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2, and a carboxylic acid group, COOH .

Molecular Structure Analysis

The molecular structure of 4-(Benzylamino)-4-oxobutanoic acid can be determined using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Amines, such as 4-(Benzylamino)-4-oxobutanoic acid, can undergo a variety of chemical reactions. These include alkylation, acylation, and elimination reactions . The specific reactions that 4-(Benzylamino)-4-oxobutanoic acid can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzylamino)-4-oxobutanoic acid would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The specific physical and chemical properties of 4-(Benzylamino)-4-oxobutanoic acid would require further investigation.科学研究应用

结构表征

4-(苄氨基)-4-氧代丁酸及其衍生物的结构性质已得到广泛研究。例如,化合物 (2R,3R)-4-苄氨基-2-苯甲酰氧基-3-羟基-4-氧代丁酸已被表征为不对称单酰胺-单酰基酒石酸衍生物,具有有趣的分子构象,由分子内氢键稳定 (Madura 等,2012)。类似地,标题化合物 2-[(4-氯苯基)腙]-3-氧代丁酸乙酯,一种衍生物,显示出近乎平面的结构,具有有趣的分子内和分子间相互作用 (Fun 等,2009).

合成和化学反应性

4-(苄氨基)-4-氧代丁酸衍生物的合成和反应性已被广泛探索。研究表明,多种途径和反应导致新化合物的形成。例如,4-氯-3-氧代丁酸甲酯与苯甲酰氰胺反应生成四氢酮酸衍生物,展示了该化合物合成有机化学的多功能性 (Prezent 和 Dorokhov,2012)。此外,4-芳基-4-氧代丁酸与苄胺的微波介导反应产生吡咯酮,证明了其在杂环化合物合成中的潜力 (Rao 等,2007).

生化和药学应用

多项研究调查了 4-(苄氨基)-4-氧代丁酸衍生物的潜在生化和药学应用。该化合物的琥珀酰胺酸衍生物作为胰岛素促分泌剂治疗实验模型中非胰岛素依赖型糖尿病显示出有希望的结果 (Khurana 等,2018)。此外,该化合物的衍生物已被检查其精神活性,表明开发新药物物质的潜力 (Pulina 等,2022).

先进材料合成

4-(苄氨基)-4-氧代丁酸衍生物也已被用于先进材料的合成。例如,新型表面活性剂 4-((4-溴苯基)(十二烷基)氨基)-4-氧代丁酸,通过铜催化的交叉偶联反应合成,显示出形成大直径前胶束聚集体的独特性能,突出了其在材料科学应用中的潜力 (Chen 等,2013).

作用机制

Target of Action

The primary targets of 4-(Benzylamino)-4-oxobutanoic acid are currently unknown. This compound is a derivative of benzoic acid , which is known to bind to amino acids and decrease ammonia levels . .

Mode of Action

It’s worth noting that benzylic compounds, which this molecule is a derivative of, can undergo various reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

It’s known that amino acids play crucial roles in various biochemical pathways, including the synthesis of proteins and other biomolecules .

Pharmacokinetics

Similar compounds, such as the cyclin-dependent kinase inhibitors, are known to exhibit a large inter-individual variability in exposure and are extensively metabolized by cytochrome p450 3a4 .

Result of Action

Benzylic compounds are known to undergo oxidation to form carboxylic acids , which could potentially impact cellular processes.

Action Environment

It’s known that the stability and reactivity of similar organoboron compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

属性

IUPAC Name |

4-(benzylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVMZKFJMYHDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351175 | |

| Record name | N-Benzyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-4-oxobutanoic acid | |

CAS RN |

64984-60-7 | |

| Record name | N-Benzyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)